N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine

Serotonergic pharmacology Spinal reflex electrophysiology Phenylethylamine SAR

Researchers utilizing 2-aminotetralin scaffolds for serotonin receptor SAR often face unwanted bis-functionalization with primary amines. This N-methyl secondary amine (CAS 19485-85-9) provides a definitive solution by enabling selective mono-functionalization via its single N-H donor, eliminating complex purification. Key advantages include: • Validated serotonergic depressant activity in rat MSR models for CNS ligand design. • Single N-H site ensures clean mono-acylation/alkylation, maximizing synthetic yield. • Rigid, conformationally locked core reduces computational docking noise vs. flexible phenylethylamines.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 19485-85-9
Cat. No. B105447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
CAS19485-85-9
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC=CC=C2C1
InChIInChI=1S/C11H15N/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-5,11-12H,6-8H2,1H3
InChIKeyNZARMFRLPAOETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine: Chemical Identity and Procurement Baseline


N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 19485-85-9) is a secondary amine belonging to the 2-aminotetralin (2-AT) family of conformationally restricted phenylethylamine analogs [1]. Its molecular formula is C₁₁H₁₅N (MW 161.24 g/mol), featuring a saturated tetrahydronaphthalene bicyclic core with an N-methyl substituent on the 2-position amine, which distinguishes it from the primary amine parent compound 2-aminotetralin (CAS 2954-50-9) [2]. The compound is listed in the ECHA C&L Inventory under EC 819-964-6 with notified hazard classifications including Skin Irritation Category 2 (H315), Eye Irritation Category 2A (H319), and STOT Single Exposure Category 3 for respiratory tract irritation (H335) [3]. Commercially available purity specifications range from 97% (AKSci) to 98% (Leyan) .

Why N-Methyl-2-Aminotetralin Cannot Be Substituted by Other N-Alkylated Analogs


Within the 2-aminotetralin scaffold series, the degree of N-alkylation is a critical determinant of pharmacological activity, physicochemical properties, and synthetic utility. The primary amine 2-aminotetralin (2-AT) acts as a potent serotonin 5-HT₁ agonist with Ki ≤ 25 nM and at least 50-fold stereoselective preference at 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors, whereas the N-methyl secondary amine exhibits altered hydrogen-bonding capacity (one H-bond donor vs. two) and increased lipophilicity that fundamentally changes its receptor interaction profile . Experimental evidence demonstrates that (±)-N-methyl-2-aminotetralin produces serotonergic depression of the spinal monosynaptic reflex (MSR) in rats, an effect not shared by S(−)-2-aminotetralin, indicating that both N-substitution state and stereochemistry determine functional outcome [1]. The N,N-dimethyl tertiary amine analog exhibits yet another distinct profile, with reported activity at serotonin 5-HT₂ and histamine H₁ GPCRs [2]. For procurement decisions, substituting the N-methyl compound with 2-AT (CAS 2954-50-9) or the N,N-dimethyl variant (CAS not directly comparable) would yield divergent biological readouts and synthetic intermediate reactivity, as the secondary amine's single N–H bond permits selective mono-acylation or mono-alkylation that is impossible with primary (two N–H) or tertiary (zero N–H) analogs [3].

Comparative Evidence: N-Methyl vs. Structural Analogs


Spinal Monosynaptic Reflex Depression: N-Methyl vs. Unsubstituted Stereoisomer

In C1-spinalized rats, low doses of (±)-N-methyl-2-aminotetralin produced a reduction in the amplitude of the spinal monosynaptic reflex (MSR), an effect consistent with direct 5-HT agonistic activity. By contrast, S(−)-2-aminotetralin did not affect the MSR at any dose tested. R(+)-2-aminotetralin also reduced the MSR, and its MSR-depressant effect was antagonized by the 5-HT₂ antagonist ketanserin and the mixed D₂/5-HT₂ antagonist haloperidol, confirming serotonergic mediation [1].

Serotonergic pharmacology Spinal reflex electrophysiology Phenylethylamine SAR

Hydrogen-Bond Donor Count and Synthetic Orthogonality

N-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine bears a single N–H hydrogen-bond donor, classifying it as a secondary amine. The unsubstituted parent 2-aminotetralin (CAS 2954-50-9) is a primary amine with two N–H donors. This difference directly impacts both pharmacological target engagement (altered hydrogen-bonding patterns at receptor sites) and synthetic utility: the secondary amine can undergo selective mono-N-acylation or mono-N-alkylation to yield single products, whereas the primary amine can form mixtures of mono- and di-substituted products under the same conditions [1]. The tertiary N,N-dimethyl-2-aminotetralin analog (zero N–H donors) cannot participate in hydrogen-bond donation at all, resulting in distinct pharmacological profiles at serotonin 5-HT₂ and histamine H₁ receptors [2].

Medicinal chemistry Synthetic intermediate Amine classification

Conformational Restriction: Half-Chair Scaffold vs. Flexible Phenylethylamines

The 2-aminotetralin scaffold, including N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, adopts a well-characterized half-chair conformation with the amine substituent occupying a pseudo-equatorial position [1]. This conformational restriction locks the ethylamine side chain into a defined geometry that mimics one of the low-energy rotamers of flexible phenylethylamines. In drug discrimination studies, 2-aminotetralin (the primary amine parent) was found to be approximately half as potent as racemic amphetamine, and substantially more potent than other conformationally restricted analogs including 2-aminoindane, 1-naphthylaminopropane, and 2-naphthylaminopropane [2]. The N-methyl substitution on this rigid scaffold further constrains the conformational ensemble by introducing an N–CH₃ group that sterically biases the orientation of the nitrogen lone pair and the N–H bond vector, a feature exploited in the design of sertraline and related serotonin–norepinephrine reuptake inhibitors [3].

Conformational analysis Drug design Phenylethylamine analogs

Hazard Classification and Purity: N-Methyl vs. Parent Compound

Under the ECHA C&L Inventory, N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 19485-85-9, EC 819-964-6) carries a notified harmonized classification as Skin Irritant Category 2 (H315: Causes skin irritation), Eye Irritant Category 2A (H319: Causes serious eye irritation), and STOT Single Exposure Category 3 for respiratory tract irritation (H335: May cause respiratory irritation) [1]. This classification triggers specific labeling requirements (GHS07, Warning signal word) that must be reflected in Safety Data Sheets and laboratory risk assessments. In contrast, the unsubstituted 2-aminotetralin (CAS 2954-50-9) is not listed with the same notified classifications in the ECHA C&L Inventory, meaning procurement and handling protocols differ between the two compounds [2]. The N-methyl compound is supplied with a minimum purity specification of 97% (AKSci) or 98% (Leyan), with recommended long-term storage in a cool, dry place .

Chemical safety Regulatory compliance Procurement

Boiling Point and Flash Point: Physicochemical Handling Properties

The boiling point of N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is reported as 260.6°C at 760 mmHg with a flash point of 113.5°C . These values position the compound in a practical handling range for standard organic synthesis and purification protocols (e.g., short-path distillation feasible below 270°C), while the flash point above 100°C indicates that it is not classified as a highly flammable liquid under standard GHS criteria. The calculated density is 0.99 g/cm³, and the topological polar surface area (TPSA) is 12.03 Ų , which is characteristic of a moderately lipophilic secondary amine scaffold with good membrane permeability potential (TPSA < 60 Ų is generally associated with favorable blood–brain barrier penetration).

Physicochemical properties Laboratory handling Storage conditions

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Serotonergic and Monoaminergic Probe Design

The compound serves as a rigid secondary amine scaffold for structure–activity relationship (SAR) studies targeting serotonin receptors and monoamine transporters. Its demonstrated serotonergic MSR-depressant activity in the rat spinal cord model [1] makes it a validated starting point for designing 5-HT receptor subtype-selective ligands. The single N–H hydrogen-bond donor permits systematic N-functionalization (acylation, sulfonylation, reductive alkylation) to probe steric and electronic requirements of the target binding pocket. Researchers developing novel 5-HT₁A, 5-HT₇, or dual serotonin–norepinephrine ligands can use this scaffold as a conformationally locked analog of the phenylethylamine pharmacophore, with the N-methyl group mimicking the N-substitution pattern found in clinically relevant agents such as sertraline [2]. The commercial availability at 97–98% purity from multiple vendors supports reproducible SAR campaigns without the need for in-house synthesis of the parent scaffold.

Synthetic Methodology: Selective N-Functionalization of Secondary Amines

Organic chemistry methodology groups developing selective N-acylation, N-alkylation, or N-arylation protocols benefit from this compound as a well-defined secondary amine substrate. Unlike 2-aminotetralin (primary amine, CAS 2954-50-9), which can produce mixtures of mono- and bis-functionalized products, N-methyl-1,2,3,4-tetrahydronaphthalen-2-amine yields a single N-functionalized product upon reaction with electrophiles, simplifying reaction monitoring and yield determination [3]. Its moderate boiling point (260.6°C) and flash point (113.5°C) make it compatible with a wide range of reaction conditions, including heated transformations and microwave-assisted synthesis, without excessive volatility-related losses. The bicyclic aromatic chromophore also facilitates HPLC/UV or LC–MS monitoring of reaction progress.

Pharmaceutical Process Chemistry: Antidepressant Intermediate Synthesis

The 2-aminotetralin scaffold with N-methyl substitution is a key structural motif in the development of serotonin–norepinephrine reuptake inhibitors (SNRIs) and related CNS-active agents. The compound is structurally related to the tetralin core of sertraline and tametraline, representing the non-phenyl-substituted, non-chlorinated parent template [4]. Process chemistry groups evaluating new synthetic routes to tetralin-based APIs can use this compound as a cost-effective model substrate for optimizing N-acyliminium cyclization, reductive amination, or asymmetric hydrogenation conditions before introducing the 4-phenyl and dichloro substituents required for the final drug substance. This staged approach reduces the consumption of expensive advanced intermediates during route scouting.

Computational Chemistry: Conformationally Constrained Pharmacophore Template

The well-defined half-chair conformation of the 2-aminotetralin ring system, with the N-methylamino group in a pseudo-equatorial orientation [5], makes this compound an ideal template for computational pharmacophore modeling, molecular docking, and 3D-QSAR studies. Unlike flexible phenylethylamine ligands that sample multiple low-energy conformations, the rigid tetrahydronaphthalene core reduces the conformational search space and improves the signal-to-noise ratio in structure-based virtual screening campaigns. The compound's experimentally validated serotonergic activity [1] provides a biological anchor for validating computational predictions, while its moderate molecular weight (161.24 g/mol) and low TPSA (12.03 Ų) make it suitable as a fragment-like starting point for de novo design or scaffold-hopping exercises targeting CNS-penetrant chemical space.

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